molecular formula C16H14N2O2S B11673205 (2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one

Cat. No.: B11673205
M. Wt: 298.4 g/mol
InChI Key: JXTJVDBIQKIAAJ-ZROIWOOFSA-N
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Description

(2E,5Z)-2-[(3,4-DIMETHYLPHENYL)IMINO]-5-[(FURAN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a thiazolidinone ring, a furan ring, and a dimethylphenyl group, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-[(3,4-DIMETHYLPHENYL)IMINO]-5-[(FURAN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 3,4-dimethylbenzaldehyde with furan-2-carbaldehyde and thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidinone ring. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-2-[(3,4-DIMETHYLPHENYL)IMINO]-5-[(FURAN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Chemistry

In chemistry, (2E,5Z)-2-[(3,4-DIMETHYLPHENYL)IMINO]-5-[(FURAN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research due to its antimicrobial and anticancer properties. Studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains, as well as its potential to induce apoptosis in cancer cells.

Medicine

In medicine, (2E,5Z)-2-[(3,4-DIMETHYLPHENYL)IMINO]-5-[(FURAN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is being investigated for its therapeutic potential. Its anti-inflammatory and anticancer activities make it a candidate for drug development, particularly in the treatment of infections and cancer.

Industry

Industrially, the compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E,5Z)-2-[(3,4-DIMETHYLPHENYL)IMINO]-5-[(FURAN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anticancer activity is believed to involve the induction of apoptosis through the activation of caspases and the inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E,5Z)-2-[(3,4-DIMETHYLPHENYL)IMINO]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE: This compound is similar in structure but contains a thiophene ring instead of a furan ring.

    (2E,5Z)-2-[(3,4-DIMETHYLPHENYL)IMINO]-5-[(PYRIDIN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE: This compound has a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of (2E,5Z)-2-[(3,4-DIMETHYLPHENYL)IMINO]-5-[(FURAN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

(5Z)-2-(3,4-dimethylphenyl)imino-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H14N2O2S/c1-10-5-6-12(8-11(10)2)17-16-18-15(19)14(21-16)9-13-4-3-7-20-13/h3-9H,1-2H3,(H,17,18,19)/b14-9-

InChI Key

JXTJVDBIQKIAAJ-ZROIWOOFSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=CO3)/S2)C

Canonical SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC=CO3)S2)C

Origin of Product

United States

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